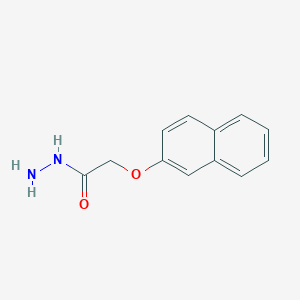

2-(2-Naphthyloxy)acetohydrazide

Description

Contextualizing Hydrazide-Based Compounds in Drug Discovery

Hydrazides are a class of organic compounds characterized by the presence of a C-N-N linkage, where a carbonyl group is attached to a hydrazine (B178648) moiety. This functional group is a cornerstone in medicinal chemistry, primarily due to its ability to serve as a versatile synthon for the creation of various heterocyclic compounds and its inherent biological activities. mdpi.comrjptonline.org

Historically, hydrazide derivatives have played a pivotal role in the development of therapeutics. A prime example is isoniazid (B1672263), a hydrazide of isonicotinic acid, which has been a first-line treatment for tuberculosis for decades. Other notable hydrazide-containing drugs include iproniazid, an antidepressant, and carbidopa, used in the management of Parkinson's disease. The therapeutic success of these compounds has spurred extensive research into the synthesis and biological evaluation of novel hydrazide derivatives. mdpi.comresearchgate.net

The significance of the hydrazide scaffold lies in its capacity to engage in various biological interactions. The presence of both hydrogen bond donors and acceptors allows for strong binding to biological targets such as enzymes and receptors. Furthermore, the hydrazide moiety can be readily modified to generate hydrazones, which possess a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. mdpi.comacs.org

Historical Perspective and Chemical Evolution of 2-(2-Naphthyloxy)acetohydrazide Analogues

The journey of this compound and its analogues is rooted in the broader exploration of aryl-oxy-acetic acid derivatives. The naphthyl group, a bicyclic aromatic system, has long been recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Its incorporation into various molecular frameworks often enhances biological efficacy due to increased lipophilicity and potential for pi-pi stacking interactions with biological targets.

Early research in this area focused on the synthesis of related structures and the investigation of their fundamental chemical properties. The evolution of synthetic methodologies has been crucial in the development of this compound analogues. nih.gov The initial focus was on creating libraries of compounds by reacting 2-(2-naphthyloxy)acetic acid with various amines and hydrazines to produce amides and hydrazides, respectively.

Subsequent chemical evolution involved the derivatization of the hydrazide group to form a wide range of N-substituted derivatives, hydrazones, and cyclized heterocyclic systems like oxadiazoles (B1248032), thiadiazoles, and triazoles. mdpi.com This strategic molecular modification aimed to explore the structure-activity relationships and to optimize the biological profiles of the resulting compounds. For instance, the reaction of this compound with various aldehydes and ketones yields a series of hydrazones with diverse substitution patterns, each potentially exhibiting unique biological activities.

Scope and Significance of Current Research on this compound

Current research on this compound is multifaceted, spanning from fundamental synthetic chemistry to targeted biomedical applications. A significant area of investigation is its use as a precursor for the synthesis of novel heterocyclic compounds. mdpi.com The reactivity of the hydrazide functional group makes it an ideal starting material for constructing more complex molecular architectures that are often associated with potent biological activities.

In the biomedical arena, derivatives of this compound are being explored for a range of therapeutic applications. Studies have reported the evaluation of its analogues as potential antimicrobial, antifungal, and anticancer agents. The rationale behind this research lies in the established biological activities of both the naphthyl and hydrazide moieties. The combination of these two pharmacophores in a single molecule presents an opportunity to develop new therapeutic agents with enhanced efficacy and novel mechanisms of action.

Recent studies have also investigated the potential of 2-(2-naphthyloxy)acetate derivatives as antiamnesic agents. researchgate.netnih.gov This line of research highlights the diverse therapeutic potential of this chemical scaffold. The structural details of these derivatives, including the conformation of the piperidine (B6355638) and morpholine (B109124) rings, have been characterized, providing insights into their structure-activity relationships. researchgate.netnih.gov

The table below summarizes some of the key research areas and findings related to this compound and its derivatives.

| Research Area | Key Findings |

| Synthetic Chemistry | Serves as a versatile precursor for the synthesis of hydrazones and various heterocyclic compounds like oxadiazoles and triazoles. mdpi.com |

| Antimicrobial Activity | Derivatives have shown potential as antimicrobial agents. |

| Anticancer Activity | Analogues are being investigated for their cytotoxic effects on cancer cell lines. |

| Antiamnesic Potential | Certain derivatives have been identified as a new class of potential antiamnesic agents. researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMAUHGVXYUJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352181 | |

| Record name | 2-(2-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-47-9 | |

| Record name | 2-(2-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Naphthyloxy Acetohydrazide

Primary Synthetic Routes for 2-(2-Naphthyloxy)acetohydrazide

The principal and most widely adopted method for preparing this compound involves the hydrazinolysis of a corresponding ester precursor.

The standard synthesis of this compound is achieved through the reaction of an alkyl 2-(2-naphthyloxy)acetate, typically the ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303). jchemrev.comderpharmachemica.com This nucleophilic acyl substitution reaction is generally performed by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695). jchemrev.comderpharmachemica.com The reaction proceeds as the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide or methoxide) and the formation of the stable hydrazide. Upon cooling the reaction mixture, the product often precipitates as a solid, which can then be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol. derpharmachemica.com Yields for this conversion are typically high, often exceeding 90%. derpharmachemica.com

| Parameter | Description | Reference |

| Starting Material | Ethyl 2-(2-naphthyloxy)acetate or Methyl 2-(2-naphthyloxy)acetate | jchemrev.comderpharmachemica.com |

| Reagent | Hydrazine hydrate (N₂H₄·H₂O) | jchemrev.comderpharmachemica.com |

| Solvent | Ethanol (EtOH) | jchemrev.comderpharmachemica.com |

| Reaction Condition | Reflux | jchemrev.comderpharmachemica.com |

| Reaction Time | 6–24 hours | jchemrev.comderpharmachemica.com |

| Work-up | Cooling, filtration, and recrystallization from ethanol | derpharmachemica.com |

While direct hydrazinolysis of esters is the most common route, alternative methods offer pathways for the synthesis of carbohydrazides, which can be applied to this compound. One such refinement involves the conversion of the parent carboxylic acid, 2-(2-naphthyloxy)acetic acid, into the hydrazide. This method avoids the need to first synthesize the ester. The process involves the use of activating agents or coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). biointerfaceresearch.com These reagents react with the carboxylic acid to form a highly reactive activated ester or a mixed anhydride (B1165640) intermediate in situ. This intermediate is then readily attacked by hydrazine to furnish the desired hydrazide under mild conditions. biointerfaceresearch.com This approach is particularly valuable when the parent acid is more accessible than the corresponding ester.

Derivatization Strategies for this compound Analogues

The presence of a terminal -NH₂ group in the hydrazide moiety makes this compound an excellent substrate for synthesizing a wide array of derivatives through condensation and cyclization reactions.

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, which are also known as N-acylhydrazones. google.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The synthesis is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a protic solvent like ethanol or methanol. rsc.orgorganic-chemistry.org In some cases, a catalytic amount of a weak acid, such as glacial acetic acid, is added to the reaction mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the reaction. The resulting Schiff bases are often stable, crystalline solids that can be easily purified.

| Carbonyl Compound (Example) | Resulting Schiff Base (General Structure) | Reference |

| Substituted Benzaldehyde | N'-(Substituted-benzylidene)-2-(2-naphthyloxy)acetohydrazide | google.com |

| 2-Ethoxybenzaldehyde | N'-(2-Ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide | nih.gov |

| Diacetylmonoxime | Schiff base of this compound and diacetylmonoxime | |

| 2-Hydroxy Naphthaldehyde | Schiff base of this compound and 2-hydroxy naphthaldehyde | nih.gov |

The hydrazide functionality is a key precursor for the synthesis of various five-membered heterocyclic rings, with 1,3,4-oxadiazoles being among the most studied.

A prevalent and direct method for converting this compound into a 1,3,4-oxadiazole (B1194373) system involves a one-pot reaction with carbon disulfide. derpharmachemica.com In this synthesis, the hydrazide is treated with carbon disulfide in a basic alcoholic solution, typically potassium hydroxide (B78521) in ethanol. derpharmachemica.com This reaction forms a potassium dithiocarbazinate salt intermediate. Subsequent intramolecular cyclization is induced by acidification with a mineral acid, such as hydrochloric acid, which leads to the formation of 5-((naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole-2-thiol. derpharmachemica.com This thiol derivative exists in tautomeric equilibrium with its thione form.

| Step | Reagents | Conditions | Product | Reference |

| 1 | This compound, Potassium Hydroxide (KOH), Carbon Disulfide (CS₂) | Stirring in Ethanol at room temperature | Potassium salt of carbodithioic acid | derpharmachemica.com |

| 2 | Dilute Hydrochloric Acid (HCl) | Acidification, 0 °C to room temperature | 5-((Naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole-2-thiol | derpharmachemica.com |

Another versatile route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of the Schiff bases (N-acylhydrazones) derived from this compound. jchemrev.comgoogle.com In this two-step approach, the hydrazide is first condensed with an appropriate aldehyde to form the N-acylhydrazone. This intermediate is then subjected to an oxidative cyclization agent, such as iodine in the presence of a base, chloramine-T, or copper salts, to yield the corresponding 1,3,4-oxadiazole derivative. jchemrev.com This method allows for the introduction of various substituents at the 2-position of the oxadiazole ring, depending on the structure of the aldehyde used in the initial condensation step.

Cyclocondensation Reactions to Form Heterocyclic Systems

1,3,4-Thiadiazole (B1197879) Derivatives Utilizing this compound Precursors

The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazide (B42300) intermediates derived from this compound. A general approach involves the reaction of the acetohydrazide with an appropriate isothiocyanate to form the corresponding thiosemicarbazide. This intermediate can then undergo cyclodehydration to yield the 1,3,4-thiadiazole ring. researchgate.net

One common method for this cyclization is the use of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). researchgate.net For instance, reacting this compound with an aryl or alkyl isothiocyanate produces an N-substituted thiosemicarbazide. Subsequent heating of this intermediate with a cyclizing agent like concentrated sulfuric acid or polyphosphoric acid can lead to the formation of 2,5-disubstituted-1,3,4-thiadiazoles. The specific substituents on the thiadiazole ring are determined by the choice of isothiocyanate and the starting acetohydrazide. The reaction between a thiosemicarbazide and a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE) also provides a one-pot synthesis method for 2-amino-1,3,4-thiadiazole (B1665364) derivatives. encyclopedia.pub

Another synthetic route involves the reaction of this compound with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazate salt. This salt can then be treated with hydrazine hydrate to yield a 4-amino-3-mercapto-1,2,4-triazole, which can be further reacted to form thiadiazole-containing bicyclic systems. nih.gov

The table below summarizes the synthesis of some 1,3,4-thiadiazole derivatives.

Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Aryl/Alkyl isothiocyanate, Concentrated H₂SO₄ or PPA | 2,5-Disubstituted-1,3,4-thiadiazole | researchgate.net |

| Thiosemicarbazide | Carboxylic acid, Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |

| 2,5-Dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate, DMF, K₂CO₃ | Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | nih.gov |

| Bis-acid hydrazide | Carbon disulfide, Ethanolic KOH, Hydrazine hydrate | 2,5-Bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | nih.gov |

1,2,4-Triazole (B32235) Derivatives from this compound Precursors

The synthesis of 1,2,4-triazole derivatives from this compound typically proceeds through the formation of an intermediate, which is then cyclized. A common method involves the reaction of the acetohydrazide with a suitable reagent to introduce the necessary carbon and nitrogen atoms for the triazole ring.

One established route is the reaction of this compound with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions, for example, by refluxing with sodium hydroxide, to yield a 3-substituted-4-amino-5-mercapto-1,2,4-triazole. scispace.com The naphthyloxymethyl group from the starting hydrazide will be attached at the 3-position of the triazole ring.

Alternatively, this compound can be reacted with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazinate salt. This salt, upon reaction with hydrazine hydrate, cyclizes to afford the corresponding 4-amino-3-mercapto-1,2,4-triazole. nih.gov

Another approach involves the condensation of this compound with various reagents. For example, reaction with formamide (B127407) can lead to the formation of a 3-(naphthyloxymethyl)-1,2,4-triazole. scispace.com Furthermore, condensation with diacylamines in the presence of a weak acid, a reaction known as the Einhorn–Brunner reaction, can also be employed to synthesize 1,2,4-triazole derivatives. scispace.com

The table below outlines the synthesis of some 1,2,4-triazole derivatives.

Table 2: Synthesis of 1,2,4-Triazole Derivatives| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Isothiocyanate, NaOH | 3-(Naphthyloxymethyl)-4-substituted-5-mercapto-1,2,4-triazole | scispace.com |

| This compound | Carbon disulfide, KOH, Hydrazine hydrate | 4-Amino-3-(naphthyloxymethyl)-1,2,4-triazole-5-thione | nih.gov |

| Amide hydrazone | Dimethyl or diethyl ester, Pyridine, Toluene | 2-Aryl-3,5-disubstituted-1,2,4-triazole | frontiersin.org |

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone, Ethanol, Glacial acetic acid | Schiff base intermediate for further triazole synthesis | chemmethod.com |

2-Pyrazoline (B94618) Derivatives Incorporating Naphthyloxyacetate Hydrazine Moieties

The synthesis of 2-pyrazoline derivatives often utilizes the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325). researchgate.net When this compound is used as the hydrazine source, the resulting pyrazolines incorporate the naphthyloxyacetate moiety.

The general synthetic strategy involves a two-step process. First, a chalcone is prepared through the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an aromatic ketone in the presence of a base. The choice of aldehyde and ketone determines the substituents at the 3 and 5-positions of the resulting pyrazoline ring.

In the second step, the synthesized chalcone is reacted with this compound in a suitable solvent, often in the presence of a catalytic amount of acid, such as acetic acid, or a base. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the 1-acyl-3,5-disubstituted-2-pyrazoline. chim.it The naphthyloxyacetyl group from the hydrazide is thus incorporated as a substituent on the nitrogen atom at position 1 of the pyrazoline ring.

Variations in the reaction conditions, such as the use of microwave irradiation, have been explored to improve reaction times and yields. nih.gov The specific structure of the final 2-pyrazoline derivative can be tailored by varying the substituents on the chalcone precursor.

The table below summarizes the synthesis of some 2-pyrazoline derivatives.

Table 3: Synthesis of 2-Pyrazoline Derivatives| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Chalcone | This compound, Acetic acid | 1-(2-(Naphthalen-2-yloxy)acetyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole | researchgate.netchim.it |

| α,β-Unsaturated enone | Hydrazine derivative | 2-Pyrazoline | sci-hub.se |

| Chalcone | Thiosemicarbazide, Alkaline media | 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide | ajgreenchem.com |

Design and Synthesis of Other Naphthyloxy-Acetohydrazide Containing Scaffolds

The reactivity of the hydrazide group in this compound allows for its use in the construction of a variety of other heterocyclic scaffolds beyond the common five-membered rings. The design of these scaffolds often involves multi-step synthetic sequences where the acetohydrazide is a key building block.

For instance, two-directional synthesis can be employed to create more complex molecular architectures. nih.gov In this approach, a linear substrate derived from this compound could be functionalized at both ends, followed by a bicyclization process to generate diverse polycyclic scaffolds. nih.gov

Furthermore, tandem reactions provide an efficient route to complex heterocyclic systems in a single pot. A Tf₂O-mediated tandem synthesis has been developed for tetrahydropyrroloquinazolines from amino amides and aldehydes. nih.gov A similar strategy could potentially be adapted using a derivative of this compound to introduce the naphthyloxy moiety into such polyannular scaffolds. nih.gov

The synthesis of dihydroquinazolines (DHQs) and their derivatives, which are nitrogen-containing heterocycles with diverse biological activities, can also be envisioned starting from precursors related to this compound. nih.gov The addition of other rings, such as a pyrrolidine (B122466) ring to the DHQ scaffold, leads to more complex structures like tetrahydropyrrolo[2,1-b]quinazolines (THPQs), which are found in natural products. nih.gov

The table below provides examples of synthetic strategies for other scaffolds.

Table 4: Synthesis of Other Scaffolds| Synthetic Strategy | Starting Materials | Product Scaffold | Reference |

|---|---|---|---|

| Two-directional synthesis | Doubly substituted linear precursors | Bicyclic and tricyclic scaffolds | nih.gov |

| Tandem Synthesis (Tf₂O-mediated) | Amino amides, Aldehydes | Tetrahydropyrroloquinazolines (THPQs) | nih.gov |

| Tandem Deprotection-Cyclization | Monoester with terminal alkene groups | Functionalized morpholine (B109124) scaffold | nih.gov |

Coordination Chemistry: Metal Complexation by this compound as a Ligand

This compound and its derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are effective ligands for the coordination of various metal ions. The presence of multiple donor atoms, including the amide oxygen, the azomethine nitrogen (in hydrazones), and potentially the naphthyloxy oxygen, allows these molecules to act as bidentate or tridentate ligands. koreascience.kr

The synthesis of metal complexes typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. nih.gov The resulting complexes are often characterized by techniques like elemental analysis, FT-IR, UV-Vis, and magnetic susceptibility measurements to determine their stoichiometry and geometry. koreascience.krnih.gov

For example, hydrazone derivatives of this compound have been used to synthesize complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). nih.gov Spectroscopic data often indicates that the ligand coordinates to the metal ion in its enolic form through the deprotonated enolic oxygen and the azomethine nitrogen atom. koreascience.kr The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. ajgreenchem.comnih.gov

The table below details some metal complexes formed with ligands derived from acetohydrazides.

Table 5: Metal Complexes of Acetohydrazide-Derived Ligands| Ligand | Metal Ion | Resulting Complex | Reference |

|---|---|---|---|

| Naphthyl acetohydrazone | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Amorphous transition metal complexes | nih.gov |

| 2-Hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide (H₂L) | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III), Ru(III), UO₂(II) | Mononuclear metal complexes | koreascience.kr |

| 5-(4-Thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral and tetrahedral complexes | ajgreenchem.com |

Supramolecular Chemistry and Non-Covalent Interactions of this compound Analogues

The structural features of this compound and its derivatives, including the aromatic naphthyl group and the hydrogen bonding capabilities of the hydrazide moiety, make them interesting candidates for studies in supramolecular chemistry. These molecules can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form well-defined supramolecular assemblies.

For instance, the amide and hydrazide functionalities can act as both hydrogen bond donors and acceptors, leading to the formation of one-, two-, or three-dimensional networks in the solid state. The large, planar naphthyl group can engage in π-π stacking interactions with other aromatic rings, further stabilizing the supramolecular architecture.

Structural Characterization and Elucidation of 2 2 Naphthyloxy Acetohydrazide and Its Analogues

Spectroscopic Analysis for Molecular Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 2-(2-Naphthyloxy)acetohydrazide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, bonding, and atomic arrangement can be obtained.

Vibrational Spectroscopy (IR)

Key expected vibrational frequencies for this compound include:

N-H Stretching: The hydrazide group (-NHNH2) is expected to show characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is anticipated in the region of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, is expected to appear around 1550-1620 cm⁻¹.

C-O-C Stretching: The ether linkage (naphthyl-O-CH2) will exhibit characteristic asymmetric and symmetric C-O-C stretching bands, typically in the 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C-H and C=C Stretching: The naphthalene (B1677914) ring will give rise to multiple bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range.

The following table summarizes the expected IR absorption bands for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide (N-H) | Stretching | 3200-3400 |

| Carbonyl (C=O) | Stretching (Amide I) | 1630-1680 |

| Hydrazide (N-H) | Bending (Amide II) | 1550-1620 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1270 |

| Ether (C-O-C) | Symmetric Stretching | 1000-1100 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1400-1600 |

This table is based on inferred data from analogous compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. While a specific experimental ¹H NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy hmdb.canih.gov.

The expected signals in the ¹H NMR spectrum of this compound are as follows:

Naphthalene Protons: The seven protons on the naphthalene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on their specific positions on the ring and the electronic effects of the ether linkage.

-OCH₂- Protons: The two protons of the methylene (B1212753) group adjacent to the ether oxygen and the carbonyl group are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The deshielding effect of the adjacent oxygen and carbonyl groups causes this downfield shift.

-NH- and -NH₂ Protons: The protons of the hydrazide group (-CONHNH₂ ) are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They are expected to appear as broad singlets. The -NH- proton is typically found further downfield (δ 8.0-9.5 ppm) due to the adjacent carbonyl group, while the -NH₂ protons are expected at a more upfield position (δ 4.0-5.0 ppm).

Below is a table of predicted ¹H NMR chemical shifts for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.0 - 8.0 | Multiplet |

| -OCH₂- | 4.5 - 5.0 | Singlet |

| -NH- | 8.0 - 9.5 | Broad Singlet |

| -NH₂ | 4.0 - 5.0 | Broad Singlet |

This table is based on predicted data from analogous compounds and general NMR principles.

Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₂N₂O₂), the predicted monoisotopic mass is 216.0899 g/mol . In an experimental mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. Common adducts in positive ion mode, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, would appear at m/z 217, 239, and 255, respectively uni.lu.

A table of predicted mass-to-charge ratios (m/z) for this compound and its common adducts is provided below.

| Ion | Predicted m/z |

| [M]⁺ | 216.0893 |

| [M+H]⁺ | 217.0971 |

| [M+Na]⁺ | 239.0791 |

| [M+K]⁺ | 255.0530 |

| [M-H]⁻ | 215.0826 |

Data sourced from PubChem uni.lu.

Solid-State Structural Determination: X-ray Diffraction Analysis

While the crystal structure of this compound itself has not been reported, the structure of a closely related analogue, N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, has been determined by single-crystal X-ray diffraction. This compound is essentially a dimer of this compound linked at the hydrazide nitrogen. This structure provides significant insight into the likely solid-state conformation and intermolecular interactions of the title compound.

In the crystal structure of N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, the molecule exhibits a twisted conformation. The two naphthyloxyacetyl moieties are not coplanar. The crystal packing is characterized by the formation of hydrogen-bonded networks. Water molecules play a crucial role in linking the molecules via O—H···O and N—H···O hydrogen bonds, leading to the formation of helical arrangements.

The planarity of the 2-[(naphthalen-2-yl)oxy]acetamidyl unit is a notable feature, which is also observed in the simpler analogue, 2-[(naphthalen-2-yl)oxy]acetamide. This suggests that this planar conformation is a stable arrangement for this fragment.

Conformational Dynamics and Stereochemical Aspects

The conformational flexibility of this compound is primarily associated with rotation around the single bonds within the acetohydrazide and ether linkages. The molecule does not possess any chiral centers, and therefore does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

However, the presence of the amide bond in the hydrazide moiety can lead to the possibility of cis and trans isomers due to restricted rotation around the C-N bond. In most acyclic amides, the trans conformation is significantly more stable. It is highly probable that this compound also adopts a predominantly trans conformation about the amide bond.

Biological and Pharmacological Investigations of 2 2 Naphthyloxy Acetohydrazide Derivatives

Antimicrobial Activity Studies

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of 2-(2-naphthyloxy)acetohydrazide have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Antibacterial Efficacy Against Bacterial Strains

Naphthyridine derivatives, which share a fused heterocyclic ring system with the naphthalene (B1677914) group in this compound, have demonstrated notable antibacterial properties. The foundational compound in this class, nalidixic acid, was introduced for treating urinary tract infections caused by Gram-negative bacteria by inhibiting bacterial DNA gyrase. nih.gov Subsequent modifications have led to the development of more potent antibacterial agents. For example, certain 2-cyclopropyl-1,8-naphthyridine derivatives have shown activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae. nih.gov Similarly, some 2-chloro-1,8-naphthyridine (B101967) derivatives have exhibited moderate to high activity against E. coli and Streptococcus pyogenes. nih.gov The mechanism of action for many of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov

Table 1: Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound Type | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| 2-Cyclopropyl-1,8-naphthyridine derivatives | S. aureus, B. cereus, E. coli, K. pneumoniae | Active | nih.gov |

| 2-Chloro-1,8-naphthyridine derivatives | E. coli, S. pyogenes | Moderate to High | nih.gov |

| Nalidixic acid derivatives with 1,2,4-triazole (B32235) moiety | Various | Good antibacterial activity | mdpi.com |

| 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine derivatives | S. aureus, E. coli | Good antibacterial properties | mdpi.com |

Antifungal Efficacy Against Fungal Species

The antifungal potential of compounds related to this compound has also been a subject of investigation. For instance, 2-acylhydrazino-5-arylpyrrole derivatives have shown significant antifungal activity against various Candida species, with many exhibiting greater potency than the standard antifungal drug fluconazole. nih.gov Similarly, certain nalidixic acid derivatives incorporating a 1,2,4-triazole moiety have displayed good antifungal activity. mdpi.com Furthermore, derivatives of 1,8-naphthyridine (B1210474) have been tested against fungal species like Aspergillus niger and Candida albicans, with some compounds showing notable efficacy. mdpi.com The structural features of these molecules, including the presence of specific substituents, play a crucial role in their antifungal potency.

Table 2: Antifungal Activity of Selected Related Derivatives

| Compound Type | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| 2-Acylhydrazino-5-arylpyrroles | Candida albicans, other Candida spp. | Very good antifungal activities | nih.gov |

| Nalidixic acid derivatives with 1,2,4-triazole moiety | Various | Good antifungal activity | mdpi.com |

| 1,8-Naphthyridine derivatives | A. niger, C. albicans | Active | mdpi.com |

| 2-Acyl-1,4-benzohydroquinone derivatives | Candida spp., filamentous fungi | Higher than naphthohydroquinone analogues | researchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis

Several analogues of N-(2-naphthyl)glycine hydrazide have demonstrated potent inhibitory action against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compounds such as N-(2-Naphthyl)alanine hydrazide, N-methyl-N-(2-naphthyl)glycine hydrazide, N-(6-methoxy-2-naphthyl)glycine hydrazide, and 3-(2-naphthylamino)butyric acid hydrazide have shown significant activity at low concentrations. nih.gov Notably, these compounds were also effective against strains of M. tuberculosis that are resistant to commonly used drugs like isoniazid (B1672263) and streptomycin. nih.gov The development of such derivatives is a promising avenue in the search for new treatments for tuberculosis, a disease for which drug resistance is a major challenge. mdpi.comresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in the mycobacterial respiratory pathway, such as type II NADH dehydrogenase (NDH-2). nih.gov

Table 3: Antitubercular Activity of N-(2-Naphthyl)glycine Hydrazide Analogues

| Compound | Mycobacterium tuberculosis Strain(s) | Potency | Reference |

|---|---|---|---|

| N-(2-Naphthyl)alanine hydrazide | H37Rv, Isoniazid-resistant, Streptomycin-resistant | Potent | nih.gov |

| N-methyl-N-(2-naphthyl)glycine hydrazide | H37Rv, Isoniazid-resistant, Streptomycin-resistant | Potent | nih.gov |

| N-(6-methoxy-2-naphthyl)glycine hydrazide | H37Rv, Isoniazid-resistant, Streptomycin-resistant | Potent | nih.gov |

| 3-(2-naphthylamino)butyric acid hydrazide | H37Rv, Isoniazid-resistant, Streptomycin-resistant | Potent | nih.gov |

Anticancer and Cytotoxic Potential

The investigation of this compound derivatives has extended to their potential as anticancer agents, with studies evaluating their cytotoxicity against a variety of cancer cell lines and exploring the underlying mechanisms of action.

Evaluation Against Diverse Cancer Cell Lines

Naphthyridine derivatives have been assessed for their cytotoxic effects against several human cancer cell lines. A series of these compounds were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Certain derivatives, particularly those with a C-2 naphthyl ring, demonstrated more potent cytotoxicity than the established anticancer drug colchicine. nih.gov The presence of bulky, lipophilic groups at the C-2 position of the naphthyridine ring was found to be beneficial for potent activity. nih.gov Similarly, novel aminonaphthoquinone compounds with 1,2,3-triazole hybrids have been evaluated for their cytotoxic activity against human breast cancer (MCF-7) and other cell lines, showing promise in the field of anticancer drug design. nih.gov

Table 4: Cytotoxic Activity of Naphthyridine Derivatives Against Cancer Cell Lines

| Compound Type | Cancer Cell Line(s) | Potency | Reference |

|---|---|---|---|

| Naphthyridine derivatives with C-2 naphthyl ring | HeLa, HL-60, PC-3 | More potent than colchicine | nih.gov |

| Aminonaphthoquinone with 1,2,3-triazole hybrids | MCF-7, HT-29 | Active | nih.gov |

| 2-chloroethylthio substituted 1,4-naphthoquinone (B94277) derivatives | Advanced prostate cancer cell lines | Potent inhibitory effects | nih.gov |

Mechanistic Insights into Anticancer Action

The anticancer effects of these compounds are believed to be mediated through various molecular mechanisms. Some naphthyridine derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division, leading to anticancer activity. nih.gov The interaction of these compounds with biological targets is a key area of research. For instance, the methoxy (B1213986) group in some naturally occurring flavones, which are structurally related to these derivatives, promotes cytotoxic activity by targeting protein markers and activating downstream signaling pathways that lead to cell death. mdpi.com Furthermore, studies on oligomeric proanthocyanidins (B150500) have shown that they can affect key cancer-associated genes, particularly those involved in the cell cycle and DNA replication. nih.gov The induction of endoplasmic reticulum (ER) stress, leading to an influx of calcium into the mitochondria and subsequent mitochondrial dysfunction and excessive production of reactive oxygen species (ROS), is another proposed mechanism of anticancer activity. mdpi.com

Anti-inflammatory and Analgesic Effects

The exploration of this compound derivatives has extended to their potential as anti-inflammatory and analgesic agents. Research in this area has focused on their interaction with key enzymes in the inflammatory pathway and their ability to modulate pain responses.

Cyclooxygenase (COX) Isoenzyme Inhibition Research

Cyclooxygenase (COX) is a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov The enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov

While the broader class of hydrazone derivatives has been investigated for anti-inflammatory properties, specific data on the direct inhibitory effects of this compound derivatives on COX-1 and COX-2 isoenzymes is not extensively detailed in currently available literature. General studies on other hydrazide derivatives have shown that modifications to the core structure can influence their anti-inflammatory potential, which is often linked to COX inhibition. hygeiajournal.comresearchgate.net For instance, research on arylhydrazone derivatives of naproxen, a well-known NSAID, has demonstrated significant anti-inflammatory and analgesic activities. researchgate.net However, direct IC50 values and selectivity indices for this compound derivatives against COX isoenzymes remain a subject for further specific investigation.

In Vitro and In Situ Anti-Inflammatory Assessment

The anti-inflammatory potential of hydrazide derivatives has been assessed using various in vitro and in situ models. One study evaluated the anti-inflammatory activity of a series of acid hydrazide derivatives, including those derived from 2-naphthoxy acetic acid, using the carrageenan-induced paw edema model in rats. hygeiajournal.com This model is a standard method for screening potential anti-inflammatory agents. nih.gov While this study provides a basis for the anti-inflammatory potential of the broader class of compounds, specific quantitative data for derivatives of this compound from this particular assessment are not singled out. hygeiajournal.com

Other research on different naphthyl-N-acylhydrazone derivatives has shown significant anti-inflammatory effects in in vivo models, characterized by a reduction in leukocyte migration and the production of inflammatory mediators like nitric oxide. mdpi.com These findings suggest that the naphthyl moiety, a key feature of this compound, can contribute to anti-inflammatory activity.

Pain Modulation Studies

The analgesic effects of hydrazone derivatives are often linked to their anti-inflammatory properties, as the reduction of inflammation can alleviate pain. researchgate.net Pain modulation involves complex physiological processes, and various experimental models are used to assess the analgesic potential of new compounds. nih.govnih.gov

Protein Denaturation Inhibition

Protein denaturation is a process where proteins lose their tertiary and secondary structures. This phenomenon is implicated in the inflammatory process. nih.gov The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. nih.gov

The egg albumin denaturation assay is a widely used in vitro method to screen for anti-inflammatory activity by assessing the ability of a substance to prevent heat-induced protein denaturation. nih.gov While the principle is well-established, specific data on the percentage inhibition of protein denaturation by this compound derivatives could not be located in the available research.

Enzyme Modulatory Activities

Beyond their potential anti-inflammatory effects, derivatives of this compound have also been considered for their ability to modulate the activity of other important enzyme systems.

Carbonic Anhydrase Isoforms Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govunifi.it There are several isoforms of CA in humans, and their inhibition has therapeutic applications in various conditions. nih.govresearchgate.netresearchgate.net

While sulfonamides are the most well-known class of carbonic anhydrase inhibitors, research has explored other chemical scaffolds for their potential to inhibit these enzymes. nih.govnih.gov Investigations into various hydrazide and hydrazone derivatives have been conducted for their inhibitory activity against different CA isoforms. nih.gov However, specific inhibitory constants (Ki) or IC50 values for this compound derivatives against human carbonic anhydrase isoforms (hCA I, II, IX, XII, etc.) are not documented in the currently accessible scientific literature. The development of isoform-selective CA inhibitors is an active area of research to minimize side effects. unifi.it

Tyrosinase Inhibition Studies

Direct studies evaluating the tyrosinase inhibitory activity of this compound derivatives are not prevalent in the reviewed literature. However, research into structurally related compounds offers some insight. For instance, an investigation into naphthol derivatives identified 6-(3-Hydroxyphenyl)-2-naphthol (HPN) as an inhibitor of mushroom tyrosinase with a reported IC₅₀ value of 15.2 μM. nih.gov This compound was also shown to inhibit tyrosinase activity and reduce melanin (B1238610) levels in B16 melanoma cells, suggesting its potential as a depigmentation agent. nih.gov The shared 2-naphthol (B1666908) structural element suggests that the naphthyloxy scaffold could be a point of interest for designing tyrosinase inhibitors, although specific research on the acetohydrazide derivatives is required to confirm this hypothesis. nih.gov Tyrosinase is a key enzyme in melanin production, and its inhibition is a primary strategy for addressing hyperpigmentation disorders. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Based on the available scientific literature, there are no specific studies focused on the inhibitory effects of this compound derivatives against matrix metalloproteinases (MMPs). MMPs, such as MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. nih.gov Their elevated expression is linked to pathological processes like tumor metastasis. nih.govnih.gov While various classes of compounds, including cyclic peptides and N-sulfonylamino acid derivatives, have been developed as potent MMP inhibitors, the potential of the this compound scaffold in this context remains unexplored. nih.govcaymanchem.com

Acetylcholinesterase Inhibition and Cholinergic System Modulation

The hydrazide and acetohydrazide moieties are recognized structural motifs in the design of acetylcholinesterase (AChE) inhibitors. Dual inhibition of both AChE and butyrylcholinesterase (BuChE) is considered a promising approach for treating neurological conditions like Alzheimer's disease. nih.gov

Several studies on hydrazide derivatives have demonstrated notable AChE inhibitory activity. A series of indene-derived acetohydrazides were synthesized and evaluated, with the most potent compound showing an IC₅₀ value of 13.86 µM for AChE. mdpi.com Another study on 2-(substituted benzoyl)hydrazine-1-carboxamides reported dual inhibition of both AChE and BuChE, with IC₅₀ values for AChE ranging from 44 to 100 µM. mdpi.comnih.gov Furthermore, molecular docking studies on benzhydrazide-hydrazones have suggested their potential as dual inhibitors of both AChE and Monoamine Oxidase B (MAO-B). pensoft.net

These findings indicate that the acetohydrazide core within the this compound structure is a relevant pharmacophore for cholinergic system modulation. However, direct experimental data on the naphthyloxy derivatives themselves is needed for confirmation.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Related Hydrazide Derivatives This table displays data for structurally related compounds, not for this compound derivatives themselves, for which specific data was not found.

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indene-derived acetohydrazide | SD-30 | AChE | 13.86 ± 0.163 | mdpi.com |

| Indene-derived acetohydrazide | SD-24 (m-OH) | AChE | 40.43 ± 0.067 | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | General Range | AChE | 44 - 100 | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | General Range | AChE | 27.0 - 106.8 | mdpi.com |

Central Nervous System (CNS) Related Pharmacological Activities

Nootropic and Antiamnesic Investigations

Specific experimental studies detailing the nootropic or antiamnesic properties of this compound derivatives were not identified in the reviewed literature. While the potential for these compounds to act as acetylcholinesterase inhibitors suggests a possible role in modulating cognitive function, dedicated investigations into memory enhancement or protection against amnesia have not been reported.

Neuropsychopharmacological Profiling

The neuropsychopharmacological profile of this compound derivatives is not extensively characterized. The primary area of interest stems from the established activity of the hydrazide and acetohydrazide scaffold as a building block for acetylcholinesterase inhibitors. mdpi.commdpi.comnih.govpensoft.net Inhibition of AChE in the central nervous system leads to increased levels of the neurotransmitter acetylcholine, a key mechanism for drugs used in the symptomatic treatment of Alzheimer's disease. nih.gov The potential for these derivatives to modulate the cholinergic system represents the most defined aspect of their potential CNS-related activity, though comprehensive profiling would require further targeted studies.

Exploration of Other Bioactivities (e.g., Antioxidant Properties)

The hydrazide and hydrazone chemical motifs are well-known for their antioxidant capabilities, primarily through their ability to scavenge free radicals and chelate metals. pensoft.netpensoft.net The antioxidant potential of various related derivatives has been assessed using standard in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. pensoft.netjchr.orgdu.ac.ir

For example, a study on newly synthesized 2-hydroxy benzyl (B1604629) hydrazide derivatives showed significant antioxidant activity. jchr.org One of the most active compounds, C-7, demonstrated an IC₅₀ value of 81.28 µg/mL in the DPPH assay, which was comparable to the standard, ascorbic acid (IC₅₀ of 30.20 µg/mL). jchr.org Another investigation into phenolic N-acylhydrazones also confirmed the antioxidant potential of this class of compounds. nih.gov Hydrazide-hydrazones derived from 4-hydroxybenzohydrazide also exhibited moderate radical-scavenging activity. pensoft.net These results strongly suggest that derivatives of this compound are promising candidates for evaluation as antioxidant agents.

Table 2: Antioxidant Activity of Related Hydrazide Derivatives (DPPH Assay) This table displays data for structurally related compounds, not for this compound derivatives themselves, for which specific data was not found.

| Compound Class | Specific Derivative Example | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 2-Hydroxy Benzyl Hydrazide | C-2 | 85.64 | jchr.org |

| 2-Hydroxy Benzyl Hydrazide | C-7 | 81.28 | jchr.org |

| 2-Hydroxy Benzyl Hydrazide | C-3 | 162.18 | jchr.org |

| 2-Hydroxy Benzyl Hydrazide | C-1 | 223.87 | jchr.org |

| Ascorbic Acid (Standard) | - | 30.20 | jchr.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Identification of Structural Requirements for Biological Potency

The fundamental framework of 2-(2-Naphthyloxy)acetohydrazide comprises a naphthyl ring system, an ether linkage, and an acetohydrazide moiety. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The Oxyacetohydrazide Linker: This portion of the molecule is not merely a spacer. The ether oxygen and the hydrazide group (-CONHNH2) are potential hydrogen bond acceptors and donors. pensoft.net The flexibility of the acetyl portion allows the molecule to adopt various conformations to fit into a binding site. The terminal hydrazide group is a particularly important pharmacophoric feature, known to coordinate with metal ions in metalloenzymes or form strong hydrogen bonds with receptor residues. pensoft.net

The Hydrazide Moiety (-CONHNH2): This functional group is a cornerstone of the biological activity of many related compounds. pensoft.net The presence of both a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor) makes it a versatile interaction site. Studies on related benzohydrazides have shown that this group is essential for various biological activities, including antioxidant and enzyme inhibitory effects. pensoft.net

Influence of Substituent Variations on Pharmacological Efficacy and Selectivity

The introduction of various substituents onto the naphthyl ring or modification of the acetohydrazide moiety can profoundly impact the compound's potency and selectivity. While direct SAR studies on a broad series of this compound derivatives are limited in the public domain, inferences can be drawn from related structures like naphthalimide and benzohydrazide (B10538) derivatives. researchgate.netnih.gov

Substitutions on the Naphthyl Ring:

The nature and position of substituents on the naphthyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Electronic Effects: Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy (B1213986), methyl) can alter the electron density of the aromatic system, influencing its interaction with the target. For instance, in related naphthyridine derivatives, the introduction of a fluorine atom was found to improve potency. nih.gov

Steric Factors: The size and position of substituents can create favorable steric interactions or cause steric hindrance, preventing the molecule from binding effectively. The optimal size and location of a substituent depend on the specific topology of the target's binding site.

Table 1: Inferred Impact of Naphthyl Ring Substituents on Biological Activity This table is based on general SAR principles and data from related compound series.

| Substituent (R) | Position on Naphthyl Ring | Expected Impact on Lipophilicity | Potential Influence on Activity |

|---|---|---|---|

| -Cl, -F | 4, 6, 7 | Increase | May enhance binding through halogen bonds or by modifying electronic properties. |

| -OCH3 | 6, 7 | Minor Increase | Can act as a hydrogen bond acceptor; may improve metabolic stability. |

| -NO2 | 4, 5 | Decrease | Strong electron-withdrawing group; may form specific interactions but can also be metabolically liable. |

| -CH3 | Various | Increase | Can fill small hydrophobic pockets to increase affinity. |

| -OH | Various | Decrease | Can act as a hydrogen bond donor/acceptor; may improve solubility. |

Modifications of the Acetohydrazide Moiety:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a computational technique that correlates the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity.

Steric Contour Map: Favorable steric regions (typically shown in green) would likely be located around the naphthyl ring, indicating that bulky substituents in these areas could enhance activity by occupying a larger portion of the binding pocket. Unfavorable steric regions (yellow) might be found near the linker, suggesting that bulky groups there would cause a steric clash.

Electrostatic Contour Map: Regions where positive electrostatic potential is favored (blue) would likely be near hydrogen bond acceptors on the target, such as the carbonyl oxygen of the hydrazide. Regions where negative potential is favored (red) would be near hydrogen bond donors on the target, potentially interacting with the N-H groups of the hydrazide.

These models can guide the design of new derivatives by predicting their activity before synthesis, saving time and resources. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as a derivative of 2-(2-Naphthyloxy)acetohydrazide, and a biological receptor, typically a protein.

Molecular docking simulations are instrumental in predicting how derivatives of this compound orient themselves within the active site of a biological target. For instance, studies on novel compounds derived from this compound have utilized molecular docking to predict their binding modes with enzymes like histone deacetylase 2 (HDAC2). ekb.eg These simulations reveal the specific amino acid residues that the ligand interacts with, and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The naphthyl group, for example, can engage in hydrophobic and pi-stacking interactions within the receptor's binding pocket. nih.gov The hydrazide moiety is often involved in forming crucial hydrogen bonds with the protein backbone or side chains, anchoring the ligand in a favorable conformation for inhibitory activity. researchgate.net

In a study involving derivatives of this compound, molecular docking against HDAC2 (PDB code: 4LY1) was performed. ekb.eg The simulations predicted that these compounds bind within the active site of the enzyme, showcasing various interactions with key residues.

Table 1: Predicted Binding Interactions of a this compound Derivative with HDAC2

| Interacting Residue | Interaction Type |

| HIS142 | Hydrogen Bond |

| HIS143 | Hydrogen Bond |

| PRO33 | Hydrophobic |

| PHE152 | π-π Stacking |

| TYR206 | Hydrophobic |

This table is a representative example based on typical interactions observed in docking studies of similar compounds.

Beyond predicting the binding pose, molecular docking provides a quantitative estimation of the binding affinity between a ligand and its target, often expressed as a docking score or binding energy. ekb.eg Lower binding energies typically indicate a more stable and favorable interaction. For derivatives of this compound, these scores are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

A study on novel compounds synthesized from this compound reported their binding energies against HDAC2. The binding energies for these derivatives ranged from -9.08 to -10.08 kcal/mol, which were comparable to or better than the co-crystallized ligand's affinity score of -9.75 kcal/mol. ekb.eg This suggests that these derivatives have a strong potential to inhibit HDAC2.

Table 2: Molecular Docking Scores of this compound Derivatives against HDAC2

| Compound | Binding Energy (kcal/mol) |

| Derivative 1 | -10.08 |

| Derivative 2 | -9.85 |

| Derivative 3 | -9.54 |

| Derivative 4 | -9.08 |

| Co-crystallized Ligand | -9.75 |

(Data sourced from a study on derivatives of this compound. ekb.eg)

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the target protein over time. nih.govresearchgate.net While specific MD simulation studies focused solely on this compound were not found in the provided search results, this technique is generally applied to understand the stability of the ligand-receptor complex predicted by molecular docking. nih.gov MD simulations can reveal how the binding of a ligand like a this compound derivative might induce conformational changes in the target protein, which can be critical for its function. mdpi.com These simulations can also assess the flexibility of the ligand within the binding site and the persistence of key interactions over time, providing a more realistic and accurate picture of the binding event. fu-berlin.de

In Silico ADME Prediction and Pharmacokinetic Property Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools are used to computationally estimate these properties, saving significant time and resources in the early stages of drug discovery. nih.gov For this compound and its derivatives, these tools can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov For example, Lipinski's rule of five is a commonly used filter to assess the druglikeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

Table 3: Predicted ADME Properties for a Representative this compound Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good for absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Favorable for permeability |

| Hydrogen Bond Acceptors | < 10 | Favorable for permeability |

| Oral Bioavailability | High | Likely to be well-absorbed |

This table represents typical parameters assessed in in silico ADME studies. Specific values for this compound would require a dedicated computational study.

Virtual Screening and Rational Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to discover novel derivatives of this compound with desired biological activities. ekb.eg Starting with the core structure of this compound, virtual libraries of derivatives can be generated by adding various substituents. These libraries are then docked into the active site of a target protein, and the compounds with the best docking scores and favorable predicted ADME properties are selected for synthesis and experimental validation. nih.gov This rational drug design approach significantly accelerates the discovery of potent and selective inhibitors. For instance, derivatives of this compound have been synthesized and evaluated as potential anticancer agents based on such design methodologies. ekb.eg

Quantum Chemical Insights into Electronic Structure and Reactivity

Quantum chemistry methods, such as Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. While specific quantum chemical studies on this compound were not prominent in the search results, these methods can be applied to understand its chemical behavior. DFT calculations can determine the distribution of electron density, identify the most reactive sites in the molecule (nucleophilic and electrophilic centers), and calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. This information is valuable for understanding its mechanism of action at a subatomic level and for designing derivatives with improved electronic properties for enhanced biological activity.

Advanced Applications and Future Research Directions

Progression of 2-(2-Naphthyloxy)acetohydrazide as a Lead Scaffold in Drug Development

The core structure of this compound serves as a valuable scaffold in the discovery of new drugs. nih.govresearchgate.netrsc.org Its derivatives have been investigated for a variety of potential therapeutic uses. The adaptability of this scaffold allows for the creation of large collections of related compounds, which can then be tested for their effectiveness against different diseases. nih.gov

The hydrazide-hydrazone group, a key feature of many derivatives of this compound, is known to be important for a range of biological activities. nih.gov These activities include anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial effects. nih.gov For instance, certain hydrazide derivatives are known to act as inhibitors of the enzyme monoamine oxidase (MAO), which can lead to antidepressant effects. nih.gov

Researchers have synthesized and tested numerous derivatives of this scaffold. For example, a series of naphthalimide hydrazide derivatives were developed and showed strong antibacterial activity against carbapenem-resistant A. baumannii. rsc.org Other studies have explored the potential of 2-(2-naphthyloxy)acetate derivatives as agents to combat amnesia. researchgate.netnih.gov The table below summarizes some of the biological activities investigated for derivatives of this scaffold.

| Derivative Class | Therapeutic Area | Key Findings | References |

|---|---|---|---|

| Naphthalimide hydrazides | Antibacterial | Potent activity against carbapenem-resistant A. baumannii. | rsc.org |

| 2-(2-Naphthyloxy)acetate derivatives | Antiamnesic | Potential to be developed as agents against amnesia. | researchgate.netnih.gov |

| Hydrazone derivatives | Anticonvulsant, Antidepressant, Analgesic, Anti-inflammatory, Antimicrobial | The hydrazide-hydrazone functional group is associated with a broad range of biological activities. | nih.gov |

Functional Material Design and Nanotechnology Integration

The unique properties of this compound and its derivatives also make them interesting candidates for the development of new materials. Diacylhydrazines, which can be synthesized from this compound, have been explored as precursors for creating electroluminescent devices. nih.gov These materials have the ability to emit light when an electric current is passed through them, making them useful in displays and lighting.

Furthermore, there is growing interest in combining these organic molecules with nanotechnology. For example, researchers have attached hexahydroquinoline derivatives, which are structurally related to some of the compounds derived from this compound, to magnetic nanoparticles. This approach aims to enhance the therapeutic effects of these compounds and improve their delivery to target sites within the body. The integration with nanoparticles can lead to improved biocompatibility and better pharmacological properties.

Applications in Chemical Sensing and Biosensor Development

The development of sensors to detect specific chemicals or biological molecules is a crucial area of research. The core structure of this compound can be adapted to create molecules that act as sensors. The naphthalene (B1677914) part of the molecule often exhibits fluorescence, a property where a substance absorbs light at one wavelength and emits it at a longer wavelength. nih.gov This fluorescence can change when the molecule binds to a specific target, providing a detectable signal.

While direct applications of this compound itself in sensing are not widely reported, the principles of using similar molecular scaffolds are well-established. For instance, researchers have used a yeast two-hybrid system to develop biosensors for herbicides. nih.gov This system relies on the interaction of two proteins, which is triggered by the presence of the target chemical. nih.gov This approach demonstrates how a molecular scaffold can be engineered to create a sensitive and specific sensor. nih.gov The development of such biosensors has potential applications in environmental monitoring and biotechnology. nih.gov

Intellectual Property and Patent Landscape for this compound Derivatives

The potential applications of this compound derivatives in medicine and other fields have led to significant interest in their intellectual property rights. A number of patents have been filed to protect new derivatives and their uses. For example, a patent has been granted for a method of producing 2-naphthamide (B1196476) derivatives that can be used as antiallergic agents. google.com

The patent landscape reflects the active research and development in this area. These patents often cover the chemical structures of new compounds, methods for their synthesis, and their specific applications. This protection is crucial for the commercial development of new drugs and technologies based on the this compound scaffold.

Emerging Areas and Interdisciplinary Research Opportunities

The versatility of the this compound scaffold opens up numerous avenues for future research. One emerging area is the development of prodrugs. rsc.org Prodrugs are inactive compounds that are converted into active drugs within the body. rsc.org This approach can be used to improve the properties of a drug, such as its solubility or its ability to reach the target site. rsc.org

Interdisciplinary research combining chemistry, biology, and materials science is likely to lead to new discoveries. For example, the integration of these molecules with nanotechnology to create targeted drug delivery systems is a promising area. Furthermore, the development of new synthetic methods will allow for the creation of even more diverse and complex derivatives, expanding the range of potential applications. whiterose.ac.uk The exploration of this chemical space could lead to the discovery of new lead compounds for a variety of diseases. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-naphthyloxy)acetohydrazide, and how are reaction conditions optimized?

- The compound is typically synthesized via a nucleophilic substitution reaction between 2-naphthol and ethyl 2-chloroacetate, followed by hydrazinolysis. Ethyl 2-(2-naphthyloxy)acetate is refluxed with hydrazine hydrate in ethanol for 3–6 hours to yield the hydrazide derivative . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol vs. propan-2-ol), and stoichiometric ratios of hydrazine hydrate to ester (typically 1:1.2–1.5 molar ratios) to maximize yield (>70%) .

Q. How is the molecular structure of this compound validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous acetohydrazides, SCXRD at 100 K reveals planarity of the hydrazide moiety (r.m.s. deviation ~0.028 Å) and intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) patterns, which stabilize the crystal lattice . Complementary techniques include:

- FT-IR : Peaks at ~3200–3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch).

- ¹H/¹³C NMR : A singlet at δ ~3.8–4.2 ppm (CH₂ group) and carbonyl carbon at δ ~165–170 ppm .

Q. What are the primary pharmacological applications of this compound in current research?

- It serves as a scaffold for antiviral agents . Derivatives with substituted benzylidene groups (e.g., 4-chloro or 4-bromo) exhibit potent activity against hepatitis A virus (HAV), with IC₅₀ values of 8.5–10.7 μg/mL and high therapeutic indices (TI >88) . It is also a precursor for MAO inhibitors and antibacterial agents targeting E. coli and Xanthomonas campestris .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents on the hydrazide moiety?

- Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% for sterically hindered aldehydes .

- Catalytic acid additives (e.g., acetic acid) enhance imine formation kinetics during hydrazone synthesis, particularly for electron-deficient aryl aldehydes .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Comparative SAR studies reveal that substituent positioning critically affects activity. For example:

- 4-Chlorobenzylidene derivatives show strong antiviral activity , but 2,4-dimethylbenzylidene analogs lose actoprotective effects in fatigue models .

- Docking studies (e.g., AutoDock Vina) correlate bioactivity with hydrogen bonding to MAO-A/B active sites, resolving discrepancies between in vitro and cellular assays .

Q. What thermal stability challenges arise during formulation, and how are they addressed?

- Simultaneous thermogravimetric-differential scanning calorimetry (TG-DSC) reveals decomposition onset at ~180–200°C, with oxidative degradation pathways dominating above 250°C .

- Excipient compatibility studies show that silica-based matrices stabilize the compound during melt extrusion, reducing decomposition by 12–18% .

Q. How does the electronic nature of substituents influence spectroscopic and reactivity profiles?

- Electron-withdrawing groups (e.g., –NO₂) shift the carbonyl IR peak to higher wavenumbers (~1680 cm⁻¹) due to reduced electron density, while electron-donating groups (e.g., –OCH₃) lower it to ~1640 cm⁻¹ .

- Hammett linear free-energy relationships (σ⁺ values) predict nucleophilic reactivity: ρ = +1.2 for hydrazide acylation, indicating a transition state sensitive to substituent electronics .

Methodological Guidance Tables

Contradictions and Resolutions

- Antiviral vs. Cytotoxicity : High TI values (>88) in HAV studies contrast with cytotoxicity in cancer cell lines (IC₅₀ ~20 μM). Resolution: Selective targeting of viral proteases over human kinases .

- Hydrazide Planarity : SCXRD confirms planarity , but DFT calculations suggest slight torsion (5–10°) in solvated states. Resolution: Polar solvents stabilize planar conformers via H-bonding .

Critical Gaps for Future Research

- In vivo pharmacokinetics : No data on oral bioavailability or blood-brain barrier penetration.

- Mechanistic studies : Limited understanding of antiviral action (HAV protease vs. polymerase inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.